5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one
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Overview
Description
5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one is a complex organic compound that features a unique structure combining furan rings, a benzyl group, and a pyrrolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is the condensation of furfural derivatives with benzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan rings or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-boronic acid: A related compound used in organic synthesis and materials science.
2-(5-Bromo-2-furyl)quinoxaline: Another furan derivative with applications in medicinal chemistry.
Uniqueness
5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential for further research and development.
Properties
Molecular Formula |
C20H15NO5 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-benzyl-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H15NO5/c22-18(15-9-5-11-26-15)16-17(14-8-4-10-25-14)21(20(24)19(16)23)12-13-6-2-1-3-7-13/h1-11,17,23H,12H2 |
InChI Key |
USVZWKCEDSGKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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